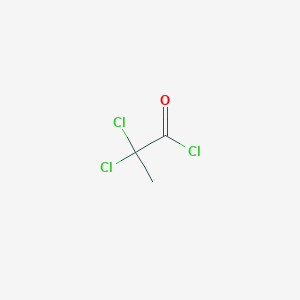

2,2-Dichloropropanoyl chloride

Übersicht

Beschreibung

2,2-Dichloropropanoyl chloride is an organic compound with the formula C3H3Cl3O. It is also known by other names such as 2,2-dichloropropionyl chloride and α,α-dichloropropionyl chloride. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis.

Vorbereitungsmethoden

2,2-Dichloropropanoyl chloride can be synthesized by the reaction between propanoic acid and thionyl chloride. This reaction is exothermic and releases hydrochloric acid as a byproduct. The reaction conditions typically involve the use of an inert atmosphere and controlled temperature to ensure the safety and efficiency of the process.

Analyse Chemischer Reaktionen

2,2-Dichloropropanoyl chloride is a reactive compound due to its acyl chloride group (-COCl). It can undergo various types of reactions, including:

Hydrolysis: Reacts with water to produce propanoic acid and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form esters and hydrochloric acid.

Aminolysis: Reacts with amines to form amides and hydrochloric acid.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are propanoic acid, esters, and amides, respectively.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloropropanoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block in organic synthesis to introduce the 2,2-dichloropropanoyl moiety into complex organic molecules.

Catalysis: It plays a role in the development of new catalysts by investigating how different catalysts affect the reactivity of the acyl chloride group.

Environmental Chemistry: It is used in studies related to the detection and degradation of chlorinated compounds in environmental and food safety contexts.

Wirkmechanismus

The mechanism of action of propanoyl chloride, 2,2-dichloro- involves its reactive acyl chloride group. This group can react with nucleophiles, such as water, alcohols, and amines, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the formation of esters, amides, and other derivatives.

Vergleich Mit ähnlichen Verbindungen

2,2-Dichloropropanoyl chloride can be compared with other acyl chlorides, such as:

Acetyl chloride (CH3COCl): Similar in reactivity but lacks the dichloro substitution.

Benzoyl chloride (C6H5COCl): Contains a benzene ring, making it more aromatic and less reactive compared to propanoyl chloride, 2,2-dichloro-.

Propionyl chloride (CH3CH2COCl): Similar structure but without the dichloro substitution, making it less reactive.

The uniqueness of propanoyl chloride, 2,2-dichloro- lies in its dichloro substitution, which enhances its reactivity and makes it suitable for specific synthetic applications.

Biologische Aktivität

2,2-Dichloropropanoyl chloride (also known as 2-chloropropionyl chloride) is an acyl chloride with the molecular formula CHClO. It is primarily used in organic synthesis and has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Structure

The compound features a carbonyl group (C=O) attached to a propanoyl backbone with two chlorine substituents on the second carbon. This structure contributes to its reactivity and potential biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the chlorination of propanoyl chloride or other related compounds. The presence of chlorine atoms enhances its electrophilic character, making it useful for acylation reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, revealing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 20 | 25 µg/mL |

| C. albicans | 18 | 30 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity studies have demonstrated that while this compound can be effective against pathogens, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. The selectivity index (SI), which compares the toxic effects on human cells to its antimicrobial efficacy, is crucial for assessing its potential therapeutic applications.

Case Studies

- Case Study on Antibacterial Efficacy : A study investigated the antibacterial properties of this compound in combination with other antibiotics. The results indicated a synergistic effect when used alongside beta-lactam antibiotics, enhancing their effectiveness against resistant strains of bacteria.

- Fungal Inhibition : Another case study focused on its antifungal activity against Candida species. The results showed that the compound could significantly reduce fungal load in vitro, suggesting potential applications in treating fungal infections.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in microbial cells. This reactivity allows it to interfere with key biochemical processes, including enzyme function and cell wall synthesis.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies suggest that the compound may bind effectively to active sites of enzymes involved in bacterial metabolism and replication.

Safety and Toxicity

While this compound shows promise in antimicrobial applications, it is also important to consider its toxicity profile. Safety data indicate that it can cause skin irritation and respiratory issues upon exposure. Proper handling protocols are essential when working with this compound in laboratory settings.

Eigenschaften

IUPAC Name |

2,2-dichloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKCHUGFUGHNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871353 | |

| Record name | 2,2-Dichloropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26073-26-7 | |

| Record name | Propanoyl chloride, 2,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.